1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrothiophene and piperidine intermediates, followed by their coupling with the pyridine and piperazine moieties. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(pyridin-2-yl)piperazine
- 1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(trifluoromethyl)piperazine
Uniqueness
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4S/c20-19(21,22)15-1-2-18(23-13-15)26-10-8-25(9-11-26)16-3-6-24(7-4-16)17-5-12-27-14-17/h1-2,13,16-17H,3-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCUWORLHQRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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